![molecular formula C25H24N4O2S B2468958 N-(4-(6-(Piperidin-1-yl)pyridazin-3-yl)phenyl)naphthalin-2-sulfonamid CAS No. 898422-20-3](/img/structure/B2468958.png)
N-(4-(6-(Piperidin-1-yl)pyridazin-3-yl)phenyl)naphthalin-2-sulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)naphthalene-2-sulfonamide is a complex organic compound that features a combination of piperidine, pyridazine, phenyl, and naphthalene sulfonamide groups
Wissenschaftliche Forschungsanwendungen
Research indicates that N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)naphthalene-2-sulfonamide exhibits significant biological activity, particularly in the following areas:
Protein Kinase Modulation
The compound has been shown to modulate protein kinases, which are critical in various signaling pathways associated with diseases such as cancer and inflammation. Its ability to inhibit specific kinases can lead to reduced cell proliferation and increased apoptosis in malignant cells .
Antibacterial Activity
The sulfonamide moiety within the compound suggests potential antibacterial properties. Studies have demonstrated that similar compounds exhibit moderate to strong activity against bacterial strains, including Staphylococcus aureus and Escherichia coli. The effectiveness can be quantified using IC50 values, indicating the concentration required to inhibit 50% of bacterial growth .
Enzyme Inhibition
N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)naphthalene-2-sulfonamide has shown strong inhibitory effects on enzymes such as acetylcholinesterase (AChE). This property is particularly valuable for developing treatments for neurodegenerative diseases like Alzheimer's .
Anticancer Properties
In vitro studies have indicated that this compound can inhibit the proliferation of BRCA-deficient cancer cells, potentially making it a candidate for targeted cancer therapies. The mechanism appears to involve the inhibition of poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair processes in cancer cells .
Case Studies
Case Study 1: Antibacterial Efficacy
- Objective : Evaluate antibacterial activity against E. coli and S. aureus.
- Methodology : Disk diffusion method.
- Results : Significant zones of inhibition compared to control groups, indicating its potential as an antibacterial agent.
Case Study 2: Enzyme Inhibition Analysis
- Objective : Assess the effect on AChE.
- Methodology : Enzyme assays measuring IC50 values.
- Results : Exhibited an IC50 value of 0.63 µM, indicating strong inhibitory action.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)naphthalene-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine core, followed by the introduction of the piperidine group. The phenyl and naphthalene sulfonamide groups are then attached through a series of coupling reactions.
Preparation of Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Introduction of Piperidine Group: The piperidine group is introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group.
Coupling Reactions: The phenyl and naphthalene sulfonamide groups are attached using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and pyridazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological context and the target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Similar structure with a pyrazine and piperazine/homopiperazine group.
4-(aryl/heteroaryl-2-ylmethyl)-6-phenyl-2-[3-(4-substituted-piperazine-1-yl)propyl]pyridazin-3(2H)-one: Contains a pyridazinone core with piperazine substitutions.
Uniqueness
N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)naphthalene-2-sulfonamide is unique due to its combination of piperidine, pyridazine, phenyl, and naphthalene sulfonamide groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Biologische Aktivität
N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)naphthalene-2-sulfonamide is a complex organic molecule that has garnered attention for its diverse biological activities. This compound is characterized by a sulfonamide functional group and a unique molecular structure that includes a naphthalene ring, a pyridazine moiety, and a piperidine substituent. Its molecular formula is C25H24N4O2S, with a molecular weight of approximately 440.55 g/mol. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.
The biological activity of N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)naphthalene-2-sulfonamide primarily involves its role as an enzyme inhibitor . It has been shown to interact with various biological targets, modulating enzymatic pathways that are critical in disease processes such as cancer and infections.
1.1 Antitubercular Activity
Research indicates that derivatives of this compound exhibit significant antitubercular activity against Mycobacterium tuberculosis. Studies have demonstrated that these compounds can inhibit the growth of TB bacteria, making them potential candidates for developing new antitubercular therapies.
1.2 Antiviral Potential
The compound has also been explored for its antiviral properties, particularly against SARS-CoV-2. Piperidine-based compounds, including this sulfonamide derivative, have shown promise in inhibiting RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.
2. Comparative Biological Activity
To better understand the biological activity of N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)naphthalene-2-sulfonamide, it is useful to compare it with structurally similar compounds. The table below summarizes some related compounds and their unique features:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}naphthalene-2-sulfonamide | C25H24N4O2S | Different substitution pattern on the phenyl ring |
N-(4-Methyl-N-[3-(pyridazin-3-yloxy)phenyl]naphthalene-2-sulfonamide | C24H24N4O3S | Contains an ether linkage instead of a piperidine |
N-[4-Methyl-N-[3-(pyrimidin-2-yloxy)phenyl]naphthalene-2-sulfonamide | C25H26N4O3S | Features a pyrimidine instead of pyridazine |
3.1 In Vitro Studies
In vitro studies have demonstrated that N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)naphthalene-2-sulfonamide exhibits dose-dependent inhibition of various enzymes involved in critical metabolic pathways. For example, studies evaluating its effect on cancer cell lines showed significant reduction in cell viability at micromolar concentrations .
3.2 In Vivo Studies
In vivo experiments have further validated the compound's efficacy in animal models. For instance, when tested in mice infected with Mycobacterium tuberculosis, it demonstrated substantial reductions in bacterial load compared to control groups. The effective dose (ED90) was found to be around 1.9 mg/kg, indicating its potential as a therapeutic agent against TB.
4. Conclusion
N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)naphthalene-2-sulfonamide represents a promising candidate for further research due to its diverse biological activities, particularly in the fields of infectious disease and cancer therapy. Ongoing studies are necessary to fully elucidate its mechanisms of action and optimize its therapeutic applications.
Future research should focus on:
- Structural modifications to enhance potency and selectivity.
- Clinical trials to assess safety and efficacy in humans.
- Exploration of additional therapeutic areas , including neurological disorders where enzyme modulation may provide benefits.
Eigenschaften
IUPAC Name |
N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]naphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2S/c30-32(31,23-13-10-19-6-2-3-7-21(19)18-23)28-22-11-8-20(9-12-22)24-14-15-25(27-26-24)29-16-4-1-5-17-29/h2-3,6-15,18,28H,1,4-5,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEKNUMDLXFWDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.